Triethyl phosphonoacetate
CAS No.: 867-13-0
Cat. No.: VC20762659
Molecular Formula: C8H17O5P
Molecular Weight: 224.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 867-13-0 |
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Molecular Formula | C8H17O5P |
Molecular Weight | 224.19 g/mol |
IUPAC Name | ethyl 2-diethoxyphosphorylacetate |
Standard InChI | InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 |
Standard InChI Key | GGUBFICZYGKNTD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CP(=O)(OCC)OCC |
Canonical SMILES | CCOC(=O)CP(=O)(OCC)OCC |
Triethyl phosphonoacetate (CAS 867-13-0) is an organophosphorus compound widely used in organic synthesis and pharmaceutical research. With the molecular formula C₈H₁₇O₅P and a molecular weight of 224.19 g/mol, this colorless to light yellow liquid serves as a versatile reagent in key chemical reactions . Below is a structured analysis of its properties, applications, and research findings.
Synthesis and Key Reactions
Triethyl phosphonoacetate is pivotal in Horner-Wadsworth-Emmons (HWE) reactions, where it forms α,β-unsaturated esters via condensation with carbonyl compounds. The reaction typically yields E-alkenes with high regioselectivity .
Notable synthetic pathways:
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β-Keto Phosphonate Synthesis: Reacts with carboxylic acid chlorides in the presence of MgCl₂-triethylamine, followed by decarbethoxylation .
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Aromatic Aldehyde Condensation: Forms coumarin-3-phosphonates when condensed with aromatic aldehydes, a process critical in heterocyclic chemistry .
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Phosphonate Anion Preparation: Generates reactive intermediates by deprotonation with weak bases like sodium methoxide .
Applications in Research and Industry
Pharmaceutical Development
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Antiviral/Anticancer Agents: Acts as an intermediate in synthesizing compounds like Ticagrelor impurities .
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Enzyme Inhibition Studies: Used to probe metabolic pathways due to its phosphonate group’s bioisosteric properties .
Agricultural Chemistry
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Enhances pesticide efficacy by modifying active ingredients’ bioavailability and environmental stability .
Material Science
Research Advancements
Recent studies highlight its role in:
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